

# Technical Guide: AKT-IN-1, an Allosteric Inhibitor of AKT1 and AKT2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Core Target and Mechanism of Action**

**AKT-IN-1**, also identified as Akt1/Akt2-IN-1 (Compound 17), is a potent and selective allosteric inhibitor of the serine/threonine kinases AKT1 and AKT2.[1] Its mechanism of action is distinct from ATP-competitive inhibitors. **AKT-IN-1** binds to an allosteric site at the interface of the pleckstrin homology (PH) and kinase domains of AKT1 and AKT2.[1] This binding is dependent on the presence of the PH domain and stabilizes the inactive conformation of the kinase, thereby preventing its activation and downstream signaling.[1] This allosteric inhibition leads to a disruption of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism, and is frequently dysregulated in cancer.

## **Quantitative Data**

The following tables summarize the key quantitative data for **AKT-IN-1**, providing insights into its potency, selectivity, and pharmacological properties.

Table 1: In Vitro Potency and Selectivity of AKT-IN-1



| Target        | IC50 (nM)  | Assay Type    | Notes                                                   |
|---------------|------------|---------------|---------------------------------------------------------|
| AKT1          | 3.5[1]     | Kinase Assay  | Allosteric inhibition                                   |
| AKT2          | 42[1]      | Kinase Assay  | Allosteric inhibition                                   |
| AKT3          | 1900[1]    | Kinase Assay  | Demonstrates<br>selectivity for AKT1/2<br>over AKT3     |
| PKA, PKC, SGK | >50,000[1] | Kinase Assay  | Highly selective<br>against other AGC<br>family kinases |
| hERG          | 5610[1]    | Binding Assay | Moderate activity in hERG binding assay                 |

Table 2: Pharmacokinetic Profile of AKT-IN-1 in Rats

| Parameter        | Value            | Route of Administration |
|------------------|------------------|-------------------------|
| Clearance        | 4.6 mL/min/kg[1] | Not specified           |
| Half-life (t1/2) | 3.8 hours[1]     | Not specified           |

# **Signaling Pathway**

**AKT-IN-1** targets the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by **AKT-IN-1**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Technical Guide: AKT-IN-1, an Allosteric Inhibitor of AKT1 and AKT2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605751#akt-in-1-target-protein]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com